molecular formula C16H22N4O2 B2362151 Aurantiamine CAS No. 143085-86-3

Aurantiamine

Cat. No.: B2362151
CAS No.: 143085-86-3
M. Wt: 302.378
InChI Key: RSGRSUVVCYUKLM-XFFZJAGNSA-N
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Description

Aurantiamine is a naturally occurring compound produced by the fungus Penicillium aurantiogriseum. It belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound exhibits blue fluorescence and has been studied for its potential anti-cancer and neurotoxic effects .

Biochemical Analysis

Biochemical Properties

Aurantiamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the isopropyl analog of the microtubule binding agent phenylahistin but is 40 times less active than the latter on P388 cell proliferation .

Cellular Effects

It is known that this compound exhibits important biological activities, such as anti-cancer or neurotoxic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound belongs to a class of 2,5-diketopiperazines, which are known to exhibit important biological activities . These activities suggest that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total asymmetric synthesis of aurantiamine involves several key steps. One common method includes the Horner–Emmons type coupling between a phosphinyl glycine ester and a formyl heterocycle. This reaction proceeds under mild basic conditions, avoiding racemization of the parent L-amino acids . The synthesis typically involves four steps, yielding this compound with high optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis protocols developed in research settings can be adapted for larger-scale production. The use of solid-phase synthesis techniques allows for the efficient and scalable production of this compound and related compounds .

Chemical Reactions Analysis

Types of Reactions: Aurantiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced this compound derivatives .

Comparison with Similar Compounds

Aurantiamine is structurally related to other diketopiperazines, such as phenylahistin. While both compounds exhibit microtubule-binding properties, this compound is significantly less active than phenylahistin in inhibiting cell proliferation . Other similar compounds include:

This compound’s unique properties, including its fluorescence and specific biological activities, distinguish it from other diketopiperazines, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRSUVVCYUKLM-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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